

Methyl 9-decenoate versus methyl palmitoleate structural properties

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Compound Focus: Methyl 9-decenoate

CAS No.: 25601-41-6

Cat. No.: S1897233

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Summary of Basic Chemical Properties

The following table summarizes the fundamental structural and chemical properties identified for each compound.

Property	Methyl 9-Decenoate	Methyl Palmitoleate
CAS Number	25601-41-6 [1] [2]	1120-25-8 [3] [4] [5]
Molecular Formula	C ₁₁ H ₂₀ O ₂ [1] [2]	C ₁₇ H ₃₂ O ₂ [3] [4] [5]
Molecular Weight	184.28 g/mol [1] [2]	268.43 g/mol [3] [4] [5]
Lipid Number	C10:1 ME [2]	C16:1 (cis-9) Methyl Ester [5]
IUPAC Name	Methyl dec-9-enoate [1]	Methyl (9Z)-hexadecenoate [3]
Common Synonyms	9-Decenoic acid, methyl ester [1]	Methyl cis-9-hexadecenoate; Palmitoleic acid methyl ester [3] [4]
Physical State (at room temp.)	Liquid [2]	Liquid [3] [5]

Property	Methyl 9-Decenoate	Methyl Palmitoleate
Density	Information Missing	0.875 g/mL at 25 °C [3] [5]
Boiling Point	Information Missing	180-183 °C at 1 mmHg [3] [5]
Melting Point	Information Missing	-0.5 - 0.5 °C [3] [5]
Refractive Index	Information Missing	n^{20}_D 1.451 [3]

Research Context and Experimental Data

The available information shows that these compounds are studied in distinct fields. Below is a summary of their research applications and the experimental data available in the search results.

Methyl 9-Decenoate

This compound is primarily investigated as a **surrogate for unsaturated biodiesel fuels** due to its structure being representative of components found in Fatty Acid Methyl Ester (FAME) fuels [6].

- **Key Experimental Study:** A 2013 study in *Energy & Fuels* compared the autoignition behavior of **methyl 9-decenoate** with other unsaturated esters using a **shock tube technique** to simulate engine conditions [6].
- **Experimental Protocol:**
 - **Method:** Ignition delay times were measured in reflected shock-heated gases.
 - **Conditions:** Pressures around **20 atm**, equivalence ratios of **0.5, 1.0, and 1.5**, and a temperature range of **700 to 1300 K**.
 - **Findings:** The study found that at high temperatures (>900 K), the ignition delay times of **methyl 9-decenoate** and a positional isomer [methyl 5(6)-decenoate] were indistinguishable from each other and from the saturated methyl decanoate. Differences in reactivity were observed in the low-temperature and Negative Temperature Coefficient (NTC) regions, influenced by the position of the double bond [6].
- **Analytical Method:** A reverse-phase HPLC method has been developed for its analysis, using a **Newcrom R1 column** and a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatibility) [1].

Methyl Palmitoleate

This ester is studied in **biochemical and pharmaceutical research** as an esterified form of palmitoleic acid (an omega-7 monounsaturated fatty acid) to investigate its role in lipid metabolism and cellular signaling pathways [4]. It is also a natural component of various oils and used in biodiesel [4] [5].

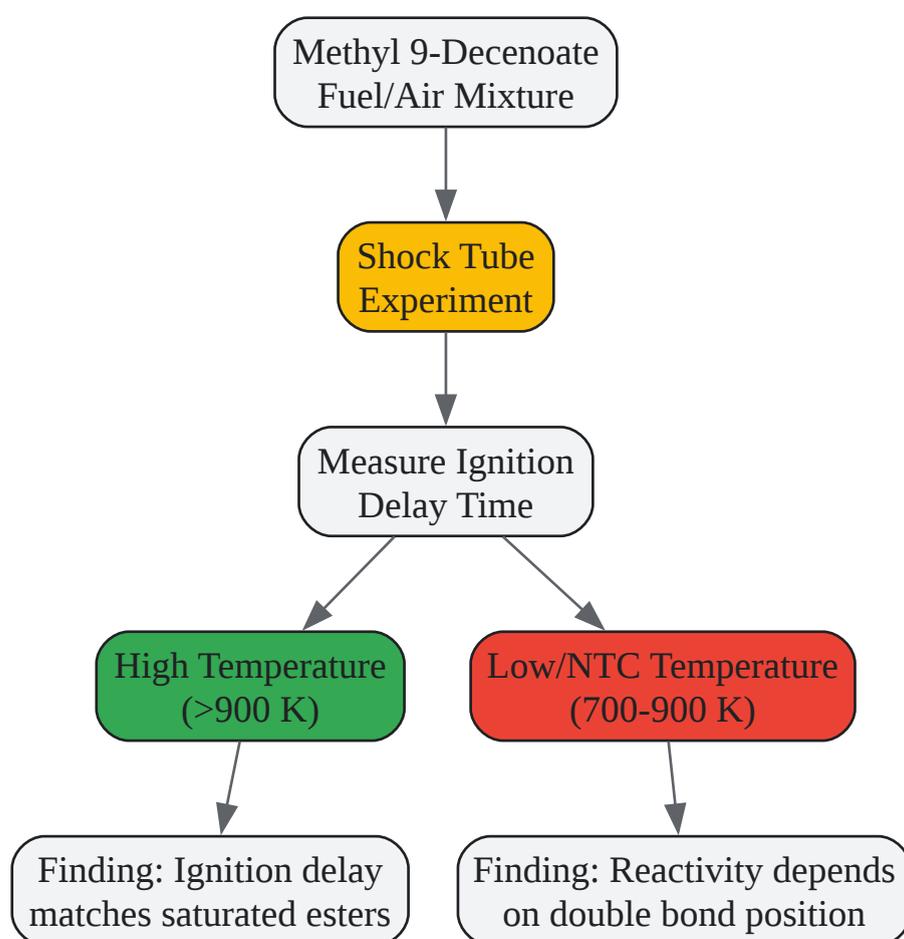
- **Key Experimental Studies:**

- **Cellular Metabolism:** Research uses it as a tool to study the regulation of lipid biosynthesis and degradation, and its influence on cellular signaling pathways related to inflammation and energy homeostasis [4].
- **Analytical Standard:** It is widely available as a certified reference material (purity ≥99%) for use in analytical chemistry and pharmaceutical testing [3] [4].

- **Analytical Protocol (Isotope Analysis):**

- **Method:** The ^2H -labeling of methyl palmitate can be determined using **Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Pyrolysis-IRMS)** [7].
- **Workflow:** The sample is injected into a GC, the separated methyl palmitate elutes into a high-temperature pyrolysis reactor (heated at **1420 °C**) where it is converted to hydrogen gas (H_2), and the isotope ratio ($^2\text{H}/^1\text{H}$) is measured in the mass spectrometer [7].

To help visualize the general experimental workflow for the autoignition study of **methyl 9-decenoate**, the following diagram outlines the process:



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Interpretation and Considerations for Researchers

Based on the gathered information, here are some key points for your research:

- **Field of Application:** The choice between these compounds heavily depends on your research field. **Methyl 9-decenoate** is a model system for **fuel and combustion science**, while methyl palmitoleate is relevant for **lipid biochemistry, pharmaceuticals, and nutrition**.
- **Data Gaps:** A direct, comprehensive comparison of their physical properties (e.g., solubility, vapor pressure) from experimental data is not available in the search results. The boiling point for methyl palmitoleate was measured at low pressure (1 mmHg), and analogous data for **methyl 9-decenoate** is missing.
- **Structural Influence:** The research on **methyl 9-decenoate** highlights that the position of the double bond can significantly impact low-temperature chemical reactivity [6]. This principle is crucial for understanding the behavior of all unsaturated esters, including methyl palmitoleate.

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